molecular formula C14H20ClNO B2563144 7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2253631-97-7

7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride

Cat. No. B2563144
CAS RN: 2253631-97-7
M. Wt: 253.77
InChI Key: OPLMIGXMIHWATB-UHFFFAOYSA-N
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Description

The compound “7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride” is likely to be a complex organic molecule. It appears to contain a bicyclic heptane structure with an amine (-NH2) functional group, a phenylmethoxy group, and a hydrochloride moiety .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a bicyclic heptane structure, which is a seven-membered ring with two bridgehead carbons. Attached to this structure is a phenylmethoxy group and an amine functional group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The phenylmethoxy group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Structural Studies

Research has demonstrated the synthesis of derivatives and analogs of bicycloheptan compounds, highlighting methods like cine substitution reactions and Grignard reagent additions. For instance, cine substitution reactions with methoxide anions and dialkylamines on exo-7-Chloro-endo-7-phenylbicyclo[3.2.0]hept-2-en-6-one have been shown to yield methoxy or dialkylamino derivatives in high yields, illustrating the versatility of bicycloheptan derivatives in organic synthesis (Butenschön, 1994).

Ligand Design for Metal Complexation

Research into pendant arm macrocyclic ligands has explored the synthesis of ligands containing single pendant coordinating groups, such as 2-pyridylmethyl and 1-pyrazolylmethyl arms. These ligands, upon complexing with metals like Ni2+, Cu2+, Co2+, and Zn2+, have demonstrated the ability to form stable complexes, which could have implications in catalysis and materials science (Alcock et al., 1988).

Pharmacological Applications

While direct references to pharmacological applications of 7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine; hydrochloride are not found, related compounds exhibit potential for medicinal chemistry. For example, azabicycloheptane derivatives have been synthesized and evaluated for their biological activities, indicating the potential of bicycloheptan compounds in drug development and as functional probes in biochemical studies (Longobardi, Mahdi, & Stephan, 2015).

Material Science and Photophysical Properties

Studies on benzo[a]phenoxazinium chlorides, which share structural similarities with the bicycloheptan framework, have explored their photophysical properties and photostability. Such compounds have been found to exhibit high resistance to photobleaching in model biological membranes, suggesting their potential use in designing stable photophysical probes for bioimaging and diagnostics (Raju et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, amines can be irritants and should be handled with care. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information .

properties

IUPAC Name

7-phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMIGXMIHWATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(C2N)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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